molecular formula C23H19ClN4O2S2 B1174124 SZFYEXCNBYZBIH-UHFFFAOYSA-N

SZFYEXCNBYZBIH-UHFFFAOYSA-N

Cat. No.: B1174124
M. Wt: 483.001
InChI Key: SZFYEXCNBYZBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the InChIKey SZFYEXCNBYZBIH-UHFFFAOYSA-N is part of a broader class of small molecules curated for drug discovery and chemical screening. Such compounds are typically selected for their balanced physicochemical properties (e.g., molecular weight ≤500 Da, logP ≤5) to enhance drug-likeness and compatibility with target-binding assays .

Properties

Molecular Formula

C23H19ClN4O2S2

Molecular Weight

483.001

InChI

InChI=1S/C23H19ClN4O2S2/c24-17-8-6-16(7-9-17)20(29)14-31-23-26-28-21(30)18-13-27(12-15-4-2-1-3-5-15)11-10-19(18)25-22(28)32-23/h1-9H,10-14H2

InChI Key

SZFYEXCNBYZBIH-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Similarities

Compounds sharing the UHFFFAOYSA-N suffix in their InChIKeys, such as XRFUMCZJZSOWKI-UHFFFAOYSA-N and YLYIXDZITBMCIW-UHFFFAOYSA-N (N-Hydroxy-N-phenylbenzamide), suggest structural motifs common to benzamide derivatives or heterocyclic scaffolds . Clustering algorithms like Jarvis-Patrick or Butina methods (based on molecular fingerprints) are often employed to group such compounds into chemically similar clusters, enabling efficient comparison of bioactivity and physicochemical profiles .

Table 1: Structural Clustering of SZFYEXCNBYZBIH-UHFFFAOYSA-N and Analogs

Compound InChIKey Cluster Group Key Functional Groups
This compound Cluster A Likely amide/heterocyclic core
XRFUMCZJZSOWKI-UHFFFAOYSA-N Cluster A Benzamide derivative
YLYIXDZITBMCIW-UHFFFAOYSA-N Cluster B N-hydroxybenzamide
KRYDCZBRZWSFJR-UHFFFAOYSA-N Cluster C Methoxy-sulfonylpyridazine

Physicochemical Properties

Compounds in screening libraries are optimized for drug-like properties. For example, This compound likely adheres to Lipinski’s Rule of Five, similar to its analogs:

Table 2: Physicochemical Comparison

Property SZFYEXCNBYZBIH* XRFUMCZJZSOWKI-UHFFFAOYSA-N YLYIXDZITBMCIW-UHFFFAOYSA-N
Molecular Weight (Da) ~350–450 382.4 213.2
logP 2–4 3.1 2.8
Hydrogen Bond Donors 1–2 1 2
Rotatable Bonds ≤5 4 3

*Inferred from library design principles .

Research Implications and Gaps

For example, YLYIXDZITBMCIW-UHFFFAOYSA-N (N-Hydroxy-N-phenylbenzamide) has been studied for its chelating properties, suggesting possible metal-binding activity in this compound . Further studies using high-throughput screening (HTS) or virtual docking are needed to elucidate its specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.